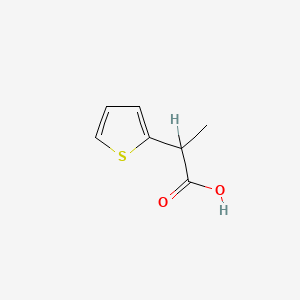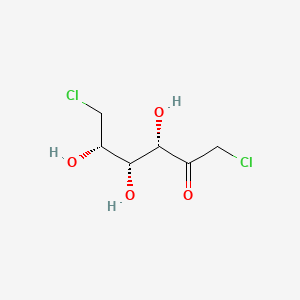
2-(Thiophen-2-yl)propansäure
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(Thiophen-2-yl)propanoic acid often involves the reaction of thiophene derivatives with various reagents. For instance, octanoic acid 2-thiophen-3-yl-ethyl ester, a related compound, is synthesized via the reaction of 3-thiophene ethanol with octanoyl chloride, followed by electrochemical homopolymerization (Camurlu, Çırpan, & Toppare, 2005). Similarly, a series of 3-(4,6-disubstituted-2-thioxo-1,2,3,4-tetrahydropyrimidin-5-yl) propanoic acid derivatives were synthesized through the condensation of thiourea, substituted aldehyde, and pentanoic acid (Mokale et al., 2010).
Molecular Structure Analysis
The molecular structure of 2-(Thiophen-2-yl)propanoic acid derivatives has been analyzed through various spectroscopic techniques. The conformational and electronic properties of 2-cyano-3-(thiophen-2-yl)acrylic acid, for example, were examined using density functional theory (DFT) and natural bond orbital analysis, revealing insights into the stability and electronic transitions of these molecules (Balanay et al., 2009).
Chemical Reactions and Properties
2-(Thiophen-2-yl)propanoic acid and its derivatives undergo various chemical reactions, leading to the formation of polymers and other compounds with interesting properties. For instance, the electrochemical polymerization of octanoic acid 2-thiophen-3-yl-ethyl ester results in polymers with electrochromic properties, showcasing transitions that lead to color changes between transmissive yellow and blue (Camurlu, Çırpan, & Toppare, 2005).
Physical Properties Analysis
The physical properties of compounds related to 2-(Thiophen-2-yl)propanoic acid, such as their solubility, thermal stability, and conductivity, are crucial for their application in various fields. Poly(2-thiophen-3-yl-malonic acid), for example, demonstrates good thermal stability with a decomposition temperature above 215°C and an electrical conductivity characteristic of semiconductor materials, making it a candidate for applications in electrodialysis and wastewater treatment (Bertran et al., 2010).
Chemical Properties Analysis
The chemical properties of 2-(Thiophen-2-yl)propanoic acid derivatives, including their reactivity and the types of chemical reactions they undergo, are influenced by their molecular structure. The study on the synthesis of 2-(thiophen-2-yl) ethanamine provides insight into the reactivity of these compounds and the conditions under which they undergo transformations, highlighting their potential for further chemical modifications and applications in synthesis (Wei Yun-yang, 2007).
Wissenschaftliche Forschungsanwendungen
Hemmung von mPGES-1
2-(Thiophen-2-yl)propansäure wurde als geeignete chemische Plattform für die Entwicklung stärkerer Inhibitoren von mPGES-1 identifiziert . mPGES-1 ist ein Glutathion-abhängiges Enzym, das den letzten Schritt der Biosynthese von Prostaglandin E2 (PGE2) katalysiert, welches in Entzündungen, Tumoren und anderen Pathologien wie Alzheimer-Krankheit, Arthritis, Verbrennungsverletzungen und Arteriosklerose besonders stark reguliert ist .
Entzündungstherapie
Aufgrund seiner Rolle bei der Hemmung von mPGES-1 könnte this compound in der Entzündungstherapie eingesetzt werden. mPGES-1 ist bekanntermaßen in Entzündungen hochreguliert, was es zu einem wertvollen Ziel für entzündungshemmende Medikamente macht .
Synthese von Pyrimidinderivaten
Obwohl nicht direkt mit this compound verwandt, kann sein enger Verwandter 2-Thiophenethylamin bei der Synthese von Pyrimidinderivaten verwendet werden . Dies deutet auf mögliche Anwendungen von this compound in ähnlichen chemischen Reaktionen hin.
Suzuki-Miyaura-Kreuzkupplungen
Thiophen-2-boronsäure, eine weitere Verbindung, die eng mit this compound verwandt ist, wird für palladiumkatalysierte Suzuki-Miyaura-Kreuzkupplungen verwendet . Dies deutet darauf hin, dass this compound möglicherweise in ähnlichen Reaktionen verwendet werden könnte.
Kupfer-katalysierte Nitrierungsreaktionen
Thiophen-2-boronsäure wird auch für kupfer-katalysierte Nitrierungsreaktionen verwendet . Dies deutet darauf hin, dass this compound möglicherweise Anwendungen in ähnlichen chemischen Reaktionen haben könnte.
Safety and Hazards
The safety information for 2-(Thiophen-2-yl)propanoic acid includes the following hazard statements: H302, H315, H318, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P403+P233, P405, P501 .
Relevant Papers The relevant papers retrieved provide valuable information about the synthesis, structure, and potential applications of 2-(Thiophen-2-yl)propanoic acid . These papers highlight the importance of thiophene-based compounds in various fields, including medicinal chemistry and material science .
Eigenschaften
IUPAC Name |
2-thiophen-2-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2S/c1-5(7(8)9)6-3-2-4-10-6/h2-5H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTKWUKAYWFMQSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CS1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30970303 | |
| Record name | 2-(Thiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54955-39-4 | |
| Record name | α-Methyl-2-thiopheneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54955-39-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(2-Thienyl)propionic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054955394 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Thiophen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30970303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-thiophen-2-ylpropanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.126.969 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (2RS)-2-(THIOPHEN-2-YL)PROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C56O0NUM8M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[[2-(2-ethyl-1-piperidinyl)-2-oxoethyl]thio]-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B1229495.png)

![1-(5-methyl-2-furanyl)-2-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)-1H-[1]benzopyrano[2,3-c]pyrrole-3,9-dione](/img/structure/B1229505.png)
![[6-(7-chloro-1,8-naphthyridin-2-yl)-5-oxo-3,7-dihydro-2H-[1,4]dithiino[2,3-c]pyrrol-7-yl] piperazine-1-carboxylate](/img/structure/B1229506.png)

![1-[cyclopropyl(oxo)methyl]-N-(2-hydroxyethyl)-N-(phenylmethyl)-2,3-dihydroindole-5-sulfonamide](/img/structure/B1229508.png)

![N-[2-(1-cyclohexenyl)ethyl]-2-(4-oxo-1-[1]benzopyrano[4,3-c]pyrazolyl)acetamide](/img/structure/B1229511.png)

![2-(4-Ethoxyphenyl)-5-[1-[(2-methylpropan-2-yl)oxy-oxomethyl]-4-piperidinyl]-6-pyrazolo[1,5-a]pyrimidinecarboxylic acid](/img/structure/B1229515.png)


![6-Amino-3-(3-methoxyphenyl)-4-(3-thiophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B1229521.png)
![4-Methyl-2-[[(2-methylpropan-2-yl)oxy-oxomethyl]amino]pentanoic acid [3-(4-nitrophenyl)-4-oxo-1-benzopyran-7-yl] ester](/img/structure/B1229522.png)